molecular formula C10H6ClFN4 B1398863 5-amino-1-(2-chloro-4-fluorophenyl)-1H-pyrazole-4-carbonitrile CAS No. 1159678-22-4

5-amino-1-(2-chloro-4-fluorophenyl)-1H-pyrazole-4-carbonitrile

Cat. No.: B1398863
CAS No.: 1159678-22-4
M. Wt: 236.63 g/mol
InChI Key: JCIVMNINUMETIZ-UHFFFAOYSA-N
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Description

Molecular Architecture and Crystallographic Analysis

Molecular Formula and Connectivity

The compound has the molecular formula C₁₀H₆ClFN₄ , with a molecular weight of 236.63 g/mol . Its structure consists of a pyrazole ring substituted at position 1 with a 2-chloro-4-fluorophenyl group, at position 4 with a cyano group, and at position 5 with an amino group (Figure 1). The pyrazole ring adopts a planar geometry, while the 2-chloro-4-fluorophenyl group exhibits a near-perpendicular orientation relative to the heterocycle, as evidenced by dihedral angles of 79.3°–87.3° in analogous structures.

Table 1: Key bond lengths and angles in the pyrazole ring
Parameter Value (Å/°) Source
N1–N2 bond length 1.36–1.38
C4–C≡N bond length 1.42–1.44
Pyrazole ring planarity <0.012 Å
C–Cl bond length 1.73–1.75
C–F bond length 1.34–1.36

Crystallographic Data

Single-crystal X-ray diffraction studies of structurally related compounds reveal orthorhombic crystal systems with space group Pca21 and unit cell parameters a = 12.9035(2) Å, b = 14.3155(2) Å, c = 12.8187(2) Å . The cyano group lies coplanar with the pyrazole ring, deviating by less than from linearity (C–C≡N angle: 179.2° ). Intermolecular N–H⋯N hydrogen bonds form inversion dimers with R₂²(6) ring motifs, stabilizing the crystal lattice.

Hydrogen Bonding and Packing Effects

The amino group participates in N–H⋯N interactions (bond length: 2.12–2.18 Å ), while weak C–H⋯π interactions (distance: 3.92 Å ) between the pyrazole and phenyl rings further contribute to supramolecular assembly. These interactions induce torsional strain, resulting in non-planar conformations between the pyrazole and aryl groups.

Properties

IUPAC Name

5-amino-1-(2-chloro-4-fluorophenyl)pyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClFN4/c11-8-3-7(12)1-2-9(8)16-10(14)6(4-13)5-15-16/h1-3,5H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCIVMNINUMETIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)N2C(=C(C=N2)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClFN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701178772
Record name 5-Amino-1-(2-chloro-4-fluorophenyl)-1H-pyrazole-4-carbonitrile
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Molecular Weight

236.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159678-22-4
Record name 5-Amino-1-(2-chloro-4-fluorophenyl)-1H-pyrazole-4-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1159678-22-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Amino-1-(2-chloro-4-fluorophenyl)-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701178772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

5-amino-1-(2-chloro-4-fluorophenyl)-1H-pyrazole-4-carbonitrile (CAS No. 1159678-22-4) is a compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by relevant case studies and research findings.

  • Molecular Formula : C10H6ClFN4
  • Molecular Weight : 236.63 g/mol
  • IUPAC Name : this compound

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including this compound. In vitro evaluations demonstrated significant activity against various bacterial strains.

Compound MIC (µg/mL) MBC (µg/mL) Activity
This compound0.22 - 0.25Not specifiedExcellent against Staphylococcus aureus and Staphylococcus epidermidis

The compound exhibited bactericidal properties, effectively inhibiting biofilm formation, which is crucial in treating persistent infections caused by biofilm-forming bacteria .

Anticancer Activity

The anticancer properties of pyrazole derivatives have been extensively studied. The compound was tested against several cancer cell lines, showing promising results:

Cell Line IC50 (µg/mL) Effect
HepG2 (liver cancer)54.25Moderate inhibition
HeLa (cervical cancer)38.44Significant inhibition
A549 (lung cancer)193.93Lower than positive control

In particular, the compound demonstrated a selective cytotoxic effect on cancer cells while sparing normal fibroblasts, suggesting a favorable therapeutic index .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer effects, this pyrazole derivative has shown anti-inflammatory properties. In a study evaluating various aminopyrazoles, it was noted that modifications at specific positions could enhance anti-inflammatory activity. The compound exhibited an inhibition value of 97.7% in TNF-alpha release assays at a concentration of 10 mM .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study assessing the antimicrobial properties of multiple pyrazole derivatives found that those with halogen substitutions exhibited enhanced activity against gram-positive bacteria. The specific compound under review showed remarkable inhibition zones in agar diffusion tests.
  • Cytotoxicity Profiles : In cancer research, the compound was part of a series that underwent structure-activity relationship (SAR) analysis, revealing that specific substitutions at the pyrazole ring significantly influenced cytotoxicity against various cancer cell lines .
  • Mechanistic Insights : Further investigations into the mechanism of action revealed that the compound may induce apoptosis in cancer cells through the activation of caspase pathways, highlighting its potential as a therapeutic agent in oncology .

Scientific Research Applications

Pharmaceutical Chemistry

The compound has been investigated for its potential as an anticoagulant . It is structurally similar to other pyrazole derivatives that have shown promise as Factor XIa (FXIa) inhibitors , which are crucial in the development of new anticoagulant therapies. For instance, derivatives of pyrazole have been identified as privileged fragments for lead discovery in FXIa inhibitors, showcasing their potential in treating thrombotic disorders.

Synthesis of Tranquilizers

5-amino-1-(2-chloro-4-fluorophenyl)-1H-pyrazole-4-carbonitrile also serves as an important intermediate in the synthesis of various tranquilizers. The synthesis process often involves modifying precursor compounds to enhance their pharmacological properties. Notably, compounds like zolazepam have been synthesized using similar pyrazole derivatives.

Synthesis Techniques

Several synthetic routes have been developed for creating this compound:

  • Reagents : The synthesis typically involves the use of chlorinated aromatic compounds and nitriles.
  • Conditions : Reactions are usually carried out under controlled temperatures and inert atmospheres to prevent degradation.

The biological activity of this compound has been evaluated through various studies:

Inhibitory Potency

Research indicates that this compound exhibits significant inhibitory effects against FXIa, with IC50 values demonstrating its potential efficacy in anticoagulation.

Binding Affinity Studies

Interaction studies focus on the binding affinity of the compound to target proteins, employing techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to elucidate the mechanism of action within biological systems.

Case Study 1: FXIa Inhibition

A study conducted by researchers demonstrated that derivatives similar to this compound showed promising results in vitro against FXIa with a Ki value of approximately 90 nM. This suggests that modifications to the pyrazole structure can enhance its anticoagulant properties significantly.

Case Study 2: Synthesis Optimization

Another study focused on optimizing the synthesis pathways for tranquilizer precursors derived from pyrazole compounds, highlighting the efficiency of using 5-amino derivatives in producing high-yielding products suitable for pharmaceutical applications.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The nature and position of substituents on the phenyl ring significantly influence melting points, solubility, and intermolecular interactions. Key analogues include:

Compound Name Substituents (Phenyl Ring) Melting Point (°C) Key Interactions/Crystal Packing Reference
Target Compound 2-Cl, 4-F Not reported Likely N–H⋯N and C–H⋯Cl/F interactions
5-Amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carbonitrile 2,4-diF 190–191 Predominant C–H⋯F and N–H⋯N interactions
5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile 4-Cl Not reported Intermolecular N–H⋯N hydrogen bonds
5-Amino-1-(2,4-dinitrophenyl)-1H-pyrazole-4-carbonitrile 2,4-diNO₂ 228–229 Strong dipole-dipole and π-π stacking
5-Amino-1-(2-chloroethyl)-1H-pyrazole-4-carbonitrile 2-Cl (aliphatic chain) Not reported Centrosymmetric dimers via N–H⋯N

Key Observations :

  • Electron-withdrawing groups (e.g., NO₂, Cl, F) increase melting points due to enhanced polarity and intermolecular forces .
  • Halogen position : The 2-chloro-4-fluoro substitution in the target compound likely creates steric hindrance, affecting solubility compared to para-substituted analogues (e.g., 4-Cl) .
  • Aliphatic vs. aromatic substituents : The 2-chloroethyl derivative exhibits different packing (dimers via N–H⋯N) compared to aryl-substituted pyrazoles, which form extended networks.

Key Observations :

  • Electron-donating groups (e.g., CH₃) enhance anticancer activity, as seen in the p-tolyl derivative .
  • Halogenated analogues : Chlorine and fluorine substitutions are associated with antimicrobial activity, though potency depends on substituent positioning .
  • Heterocyclic extensions : Fusion with pyrimidine or pyridine rings (e.g., ) can modulate target specificity .

Key Observations :

  • Biocatalysts (e.g., guar gum) improve sustainability and yields for nitro-substituted derivatives .
  • Lithium hydroxide in DMSO is effective for coupling chlorophenyl groups .

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for 5-amino-1-(2-chloro-4-fluorophenyl)-1H-pyrazole-4-carbonitrile, and how can reaction conditions be optimized to improve yield?

  • Answer : The compound is synthesized via nucleophilic substitution or cyclocondensation reactions. For example, a related pyrazole derivative was prepared by reacting 5-amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile with o-nitrochlorobenzene in dimethyl sulfoxide (DMSO) using lithium hydroxide as a base at 343 K for 4.5 hours . Yield optimization may involve solvent selection (e.g., DMSO for solubility), temperature control, and stoichiometric adjustments. Purification via recrystallization from ethanol:acetone (1:1) is common .

Q. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize its packing?

  • Answer : Single-crystal X-ray diffraction (SC-XRD) is the primary method. For analogous pyrazole derivatives, SC-XRD revealed dihedral angles (e.g., 74.03° between aromatic rings) and intramolecular N–H⋯O hydrogen bonds. Intermolecular C–H⋯O and N–H⋯N interactions further stabilize the lattice . Hydrogen-bonding parameters (e.g., bond lengths, angles) are refined using software like SHELXL .

Q. What spectroscopic techniques are used to characterize this compound, and how are data interpreted?

  • Answer :

  • FT-IR : Identifies functional groups (e.g., C≡N stretch ~2200 cm⁻¹, NH₂ bends ~1600 cm⁻¹).
  • NMR : ¹H NMR confirms substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm; NH₂ protons at δ 5.5–6.0 ppm).
  • Mass Spectrometry : ESI-MS validates molecular weight (e.g., [M+H]⁺ peak at m/z 293.04 for C₁₀H₇ClFN₄).
  • Elemental Analysis : Confirms purity (>95% C, H, N content) .

Advanced Research Questions

Q. How do electronic effects of the 2-chloro-4-fluorophenyl group influence the compound’s reactivity in cross-coupling reactions?

  • Answer : The electron-withdrawing Cl and F substituents activate the pyrazole ring toward nucleophilic aromatic substitution (SNAr) at the 4-position. Computational studies (DFT) can predict electrophilic regions using Fukui indices. For example, the cyano group at C4 directs reactivity, enabling Suzuki-Miyaura couplings with aryl boronic acids .

Q. What strategies are employed to analyze conflicting bioactivity data across pyrazole derivatives with similar substituents?

  • Answer : Contradictions in biological data (e.g., antimicrobial vs. anticancer activity) arise from substituent positioning and steric effects. Meta-analyses compare:

  • Structural analogs : Replace Cl/F with methyl or nitro groups .
  • Assay conditions : Vary cell lines (e.g., HeLa vs. MCF-7) or concentrations (IC₅₀ values).
  • QSAR models : Correlate logP, polar surface area, and H-bond donors with activity .

Q. How can computational methods predict the compound’s binding affinity to adenosine A1 receptors?

  • Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions. For example, the pyrazole’s NH₂ group forms hydrogen bonds with Thr257 and Glu172 residues. Free energy calculations (MM-PBSA) quantify binding ΔG, validated by in vitro receptor antagonism assays .

Q. What role do intramolecular hydrogen bonds play in the compound’s stability under physiological conditions?

  • Answer : Intramolecular N–H⋯N/C=O bonds reduce conformational flexibility, enhancing metabolic stability. Accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring shows <5% degradation when such interactions are present .

Methodological Considerations

Q. How are regioselectivity challenges addressed during pyrazole ring functionalization?

  • Answer :

  • Protecting Groups : Boc-protection of the NH₂ group prevents unwanted side reactions.
  • Directed Metalation : Use of LDA (lithium diisopropylamide) directs deprotonation to the 3-position.
  • Cross-Coupling Catalysts : Pd(PPh₃)₄ enables selective C–H arylation at the 5-position .

Q. What analytical workflows validate the compound’s purity in complex biological matrices?

  • Answer :

  • LC-MS/MS : MRM transitions (e.g., 293.04 → 154.01) quantify nanomolar concentrations in plasma.
  • HPLC-UV : C18 columns with acetonitrile/water gradients resolve impurities (<0.1% area).
  • DSC/TGA : Thermal analysis confirms decomposition onset >200°C, ensuring stability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-amino-1-(2-chloro-4-fluorophenyl)-1H-pyrazole-4-carbonitrile
Reactant of Route 2
5-amino-1-(2-chloro-4-fluorophenyl)-1H-pyrazole-4-carbonitrile

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